molecular formula C9H19NO B2530966 (Oxiran-2-ylmethyl)bis(propan-2-yl)amine CAS No. 67233-10-7

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine

Cat. No.: B2530966
CAS No.: 67233-10-7
M. Wt: 157.257
InChI Key: UBNRBRVURLVXSW-UHFFFAOYSA-N
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Description

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine is a chemical compound with the molecular formula C9H19NO. It is known for its unique structure, which includes an oxirane (epoxide) ring and an amine group. This compound is a colorless liquid that is volatile and soluble in many organic solvents such as ether and methanol . It is commonly used as an intermediate in organic synthesis for the production of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine typically involves the reaction of an epoxide with an amine. One common method is the reaction of epichlorohydrin with diisopropylamine under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amines or alcohols.

Scientific Research Applications

(Oxiran-2-ylmethyl)bis(propan-2-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function. This reactivity makes it a valuable tool in studying enzyme mechanisms and designing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an oxirane ring and an amine group, which imparts distinct reactivity and versatility. This makes it particularly useful in organic synthesis and various scientific research applications.

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNRBRVURLVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CO1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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